![molecular formula C16H12FN3O4S B2413872 4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886909-77-9](/img/structure/B2413872.png)
4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for various research applications. In
Wissenschaftliche Forschungsanwendungen
Fluorogenic Reagent for Thiols
4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) is used as a highly reactive, thiol-specific fluorogenic reagent. It offers significant advantages over other reagents for the quantification of thiols in biological samples, providing high sensitivity and selectivity in fluorescence detection. The method has been applied successfully to determine thiols in rat tissues, showcasing its utility in biochemical and medical research (Toyo’oka et al., 1989).
Memory Device Applications
A study on triphenylamine-based aromatic polymers derived from 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole explored their applications in memory devices. These materials demonstrated diverse memory behaviors influenced by linkage effects, showcasing potential in the development of polymer-based memory devices with adjustable retention times (Chen, Hu, & Liou, 2013).
Anticancer Activity
Compounds containing the 1,3,4-oxadiazol moiety have been evaluated for their anticancer activity. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited promising anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Antimicrobial Applications
Fluorobenzamides containing thiazole and thiazolidine moieties have shown promising antimicrobial activity. These compounds were synthesized and evaluated for their efficacy against Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Proton Exchange Membranes for Fuel Cells
A study on sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole as proton exchange membranes for medium-high temperature fuel cells showcased the materials' excellent thermal, dimensional, and oxidative stability. These membranes offer high proton conductivity and low methanol permeability, making them promising candidates for fuel cell applications (Xu et al., 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with SDH through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of SDH, disrupting the normal function of the enzyme .
Biochemical Pathways
By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain. This leads to a decrease in ATP production, affecting the energy metabolism of the cell .
Pharmacokinetics
The compound’s efficacy against various fungi suggests it may have good bioavailability .
Result of Action
The inhibition of SDH leads to a decrease in ATP production, which can result in cell death. This makes the compound effective as an antifungal agent . In particular, the compound has shown good in vitro activity against Valsa mali and Sclerotinia sclerotiorum .
Eigenschaften
IUPAC Name |
4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c1-25(22,23)13-8-4-11(5-9-13)15-19-20-16(24-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKJILSIOSCUGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2413790.png)
![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)
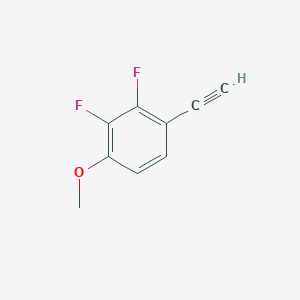
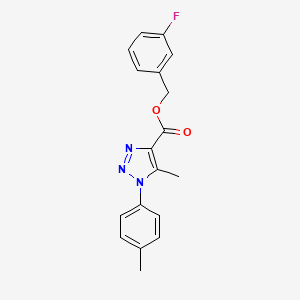
![5-[(4-methoxyanilino)methylene]-2,3-dihydroindeno[1,2-b]thiopyran-4(5H)-one](/img/structure/B2413794.png)
![6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2413795.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)
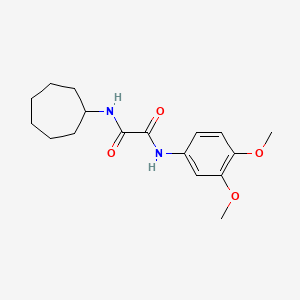
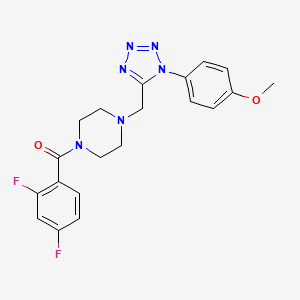
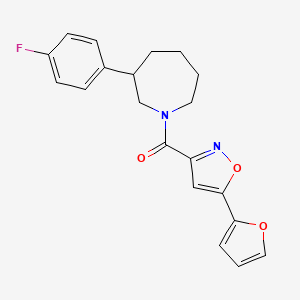
![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)
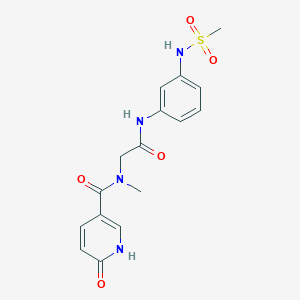
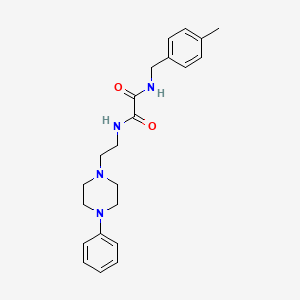
![5-bromo-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide](/img/structure/B2413812.png)